![molecular formula C22H29N3O5S B12524280 6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid CAS No. 668481-33-2](/img/structure/B12524280.png)
6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a diazenyl group, a butylsulfamoyl group, and a phenoxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The process often includes:
Diazotization: The formation of the diazenyl group through the reaction of an aromatic amine with nitrous acid.
Coupling Reaction: The diazenyl intermediate is then coupled with a phenol derivative to form the diazenyl-phenoxy compound.
Sulfonation: Introduction of the butylsulfamoyl group through sulfonation reactions.
Esterification and Hydrolysis: The final step involves esterification followed by hydrolysis to obtain the hexanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process is typically carried out in large reactors with continuous monitoring to maintain the desired conditions.
Chemical Reactions Analysis
Types of Reactions
6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The butylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Butylsulfamoyl)phenyl diazenyl benzene: Similar structure but lacks the hexanoic acid moiety.
Phenoxy hexanoic acid derivatives: Compounds with similar phenoxy and hexanoic acid groups but different substituents.
Uniqueness
6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid is unique due to its combination of a diazenyl group, a butylsulfamoyl group, and a phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
668481-33-2 |
|---|---|
Molecular Formula |
C22H29N3O5S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
6-[4-[[4-(butylsulfamoyl)phenyl]diazenyl]phenoxy]hexanoic acid |
InChI |
InChI=1S/C22H29N3O5S/c1-2-3-16-23-31(28,29)21-14-10-19(11-15-21)25-24-18-8-12-20(13-9-18)30-17-6-4-5-7-22(26)27/h8-15,23H,2-7,16-17H2,1H3,(H,26,27) |
InChI Key |
VDUUPFDUFHJDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


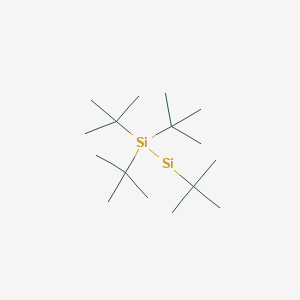
methanone](/img/structure/B12524230.png)
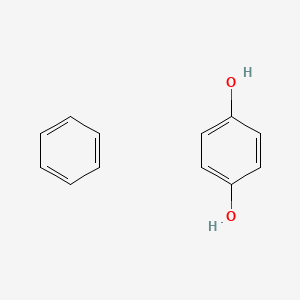
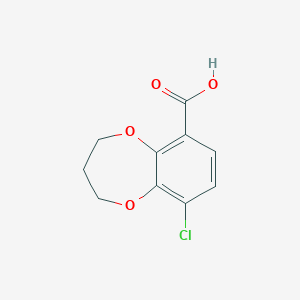
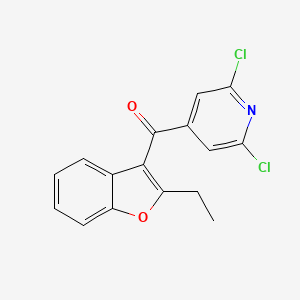
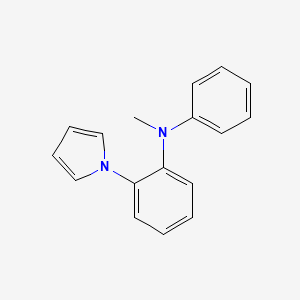
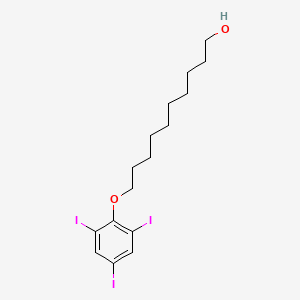

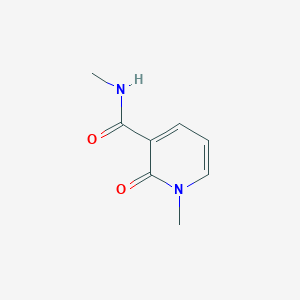

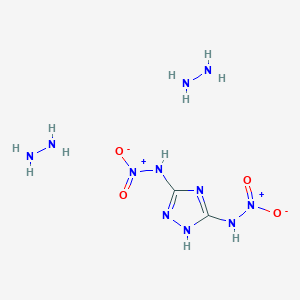
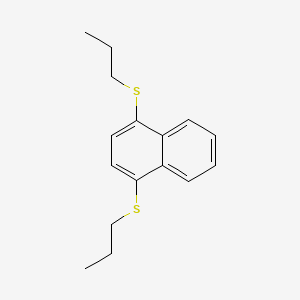
![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)
